molecular formula C14H15Cl2N3O3S B11482095 2,4-dichloro-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-5-sulfamoylbenzamide

2,4-dichloro-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-5-sulfamoylbenzamide

Cat. No.: B11482095
M. Wt: 376.3 g/mol
InChI Key: QBBAUAQPMBAHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-5-sulfamoylbenzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a benzamide core substituted with dichloro, dimethylpyrrole, and sulfamoyl groups. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-5-sulfamoylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrole Moiety: The pyrrole ring is synthesized by reacting 2,5-dimethylpyrrole with appropriate reagents under controlled conditions.

    Attachment of the Benzamide Core: The synthesized pyrrole is then coupled with a benzamide derivative, which is substituted with dichloro and sulfamoyl groups, using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving automated synthesis and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-5-sulfamoylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrole and benzamide moieties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are applied for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

2,4-dichloro-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-5-sulfamoylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-5-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-5-sulfamoylbenzamide is unique due to its specific substitution pattern and the presence of both dichloro and sulfamoyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H15Cl2N3O3S

Molecular Weight

376.3 g/mol

IUPAC Name

2,4-dichloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-sulfamoylbenzamide

InChI

InChI=1S/C14H15Cl2N3O3S/c1-8-3-4-9(19(8)2)7-18-14(20)10-5-13(23(17,21)22)12(16)6-11(10)15/h3-6H,7H2,1-2H3,(H,18,20)(H2,17,21,22)

InChI Key

QBBAUAQPMBAHHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C)CNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.